molecular formula C13H14ClF2NO B5203218 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine

Cat. No. B5203218
M. Wt: 273.70 g/mol
InChI Key: VNCRHGNHNFJOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine, also known as CDM-2, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. In

Mechanism of Action

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine exerts its therapeutic effects through a variety of mechanisms, depending on the disease being studied. In cancer cells, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine induces apoptosis by activating the caspase pathway, which is a series of enzymes that are involved in programmed cell death. In Alzheimer's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine reduces the accumulation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine protects neurons from oxidative stress by activating the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the breakdown of cellular components. In Alzheimer's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine reduces the accumulation of beta-amyloid plaques, which are a hallmark of the disease and contribute to the degeneration of neurons. In Parkinson's disease, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine protects neurons from oxidative stress, which is a contributing factor in the development of the disease.

Advantages and Limitations for Lab Experiments

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine, including its potential use in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanisms of action of 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine in these diseases, as well as its potential side effects and toxicity in vivo. Finally, the development of more efficient and cost-effective synthesis methods for 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine could facilitate its widespread use in scientific research and potential clinical applications.

Synthesis Methods

The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine involves a series of chemical reactions, starting with the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatography steps to obtain pure 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-(2-chloro-4,5-difluorobenzoyl)-2-methylpiperidine has been shown to protect neurons from oxidative stress, which is a contributing factor in the development of the disease.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c1-8-4-2-3-5-17(8)13(18)9-6-11(15)12(16)7-10(9)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRHGNHNFJOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4,5-difluorobenzoyl)-2-methylpiperidine

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